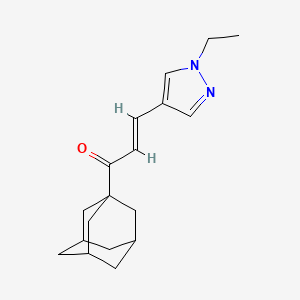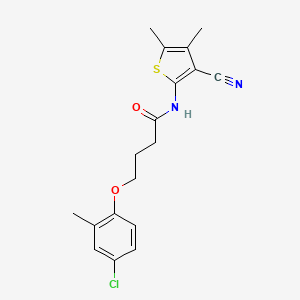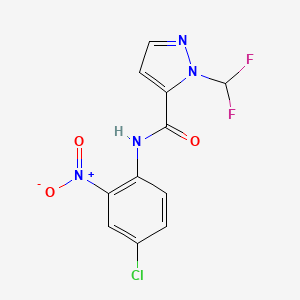![molecular formula C18H23N3O4S B10948948 2-({5-[(4-methoxyphenoxy)methyl]furan-2-yl}carbonyl)-N-(2-methylpropyl)hydrazinecarbothioamide](/img/structure/B10948948.png)
2-({5-[(4-methoxyphenoxy)methyl]furan-2-yl}carbonyl)-N-(2-methylpropyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ISOBUTYL-2-({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a methoxyphenoxy group, and a hydrazinecarbothioamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ISOBUTYL-2-({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the furan ring and the methoxyphenoxy group. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include isobutylamine, hydrazine, and carbon disulfide. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-ISOBUTYL-2-({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-ISOBUTYL-2-({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-ISOBUTYL-2-({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and help in the design of more effective derivatives.
Comparison with Similar Compounds
Similar Compounds
N-ISOBUTYL-2-({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE: shares similarities with other hydrazinecarbothioamide derivatives, such as N-ISOBUTYL-2-({5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE and N-ISOBUTYL-2-({5-[(4-METHOXYPHENOXY)METHYL]-2-THIENYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE.
Unique Features: The presence of the methoxyphenoxy group and the specific substitution pattern on the furan ring make N-ISOBUTYL-2-({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE unique compared to its analogs. These structural features may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H23N3O4S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
1-[[5-[(4-methoxyphenoxy)methyl]furan-2-carbonyl]amino]-3-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C18H23N3O4S/c1-12(2)10-19-18(26)21-20-17(22)16-9-8-15(25-16)11-24-14-6-4-13(23-3)5-7-14/h4-9,12H,10-11H2,1-3H3,(H,20,22)(H2,19,21,26) |
InChI Key |
LJIIXZCOGVMWSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=S)NNC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-fluorophenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B10948868.png)
![11-(difluoromethyl)-13-(4-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10948870.png)
![3-{(2E)-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoyl}-2H-chromen-2-one](/img/structure/B10948872.png)
![3-[(2-chlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B10948875.png)

![N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}naphthalene-2-sulfonamide](/img/structure/B10948879.png)

methanone](/img/structure/B10948887.png)


![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10948910.png)
![Furan-2-yl(4-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}piperazin-1-yl)methanone](/img/structure/B10948927.png)
![2-{(E)-2-[4-(difluoromethoxy)phenyl]ethenyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole](/img/structure/B10948933.png)
![3-(5-Methyl-2H-1,2,3,4-tetraazol-2-YL)-N-[(E)-1-phenyl-1-(4-pyridyl)methylidene]-1-adamantanecarbohydrazide](/img/structure/B10948941.png)
